Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is a derivative of benzenesulfonic acid. This compound is known for its applications in various biochemical processes and industrial uses. It is often used in the form of its potassium salt, which enhances its solubility and reactivity in aqueous solutions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt typically involves the sulfonation of benzene followed by the introduction of hydroxymethoxy groups. The reaction conditions often require concentrated sulfuric acid for the sulfonation step. The hydroxymethoxy group is introduced through a subsequent reaction with methoxy compounds under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes where benzene is treated with sulfuric acid. The resulting benzenesulfonic acid is then reacted with potassium hydroxide to form the monopotassium salt. This method ensures high yield and purity, making it suitable for various industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic group to a sulfonamide.

Substitution: The hydroxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds. These products have significant applications in pharmaceuticals and industrial chemistry .

Applications De Recherche Scientifique

Basic Information

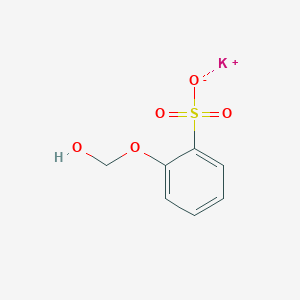

- Chemical Formula : C7H7KO5S

- Molecular Weight : 242.29 g/mol

- CAS Number : 1321-14-8

- IUPAC Name : Potassium 4-hydroxy-3-methoxybenzenesulfonate

Structure and Reactivity

The compound features a sulfonic acid group that enhances its solubility in water and its reactivity in various chemical reactions. Its hydroxymethoxy group contributes to its nucleophilic character, making it a valuable reagent in organic synthesis .

Synthetic Routes

- Sulfonation : The initial step involves the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid.

- Hydroxymethoxy Group Introduction : This is achieved through a reaction with methoxy compounds under controlled conditions.

- Formation of Monopotassium Salt : The resulting compound is treated with potassium hydroxide to yield the monopotassium salt.

Industrial Production

Industrial synthesis typically employs large-scale processes to ensure high yield and purity. The method involves treating benzene with sulfuric acid followed by neutralization with potassium hydroxide .

Chemistry

This compound serves as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and other functionalized compounds. Its role as a catalyst in various chemical reactions enhances its utility in synthetic organic chemistry .

Biology

The compound is studied for its potential inhibitory effects on human carbonic anhydrases, enzymes involved in physiological processes such as respiration and fluid balance. This property makes it a candidate for therapeutic applications, particularly in respiratory conditions where enzyme inhibition could provide relief through expectorant effects .

Pharmaceutical Applications

In the pharmaceutical industry, benzenesulfonic acid derivatives are explored for their therapeutic properties. The compound's ability to act as an expectorant positions it as a potential treatment for conditions like asthma and chronic obstructive pulmonary disease (COPD) by facilitating mucus clearance from the respiratory tract .

Industrial Applications

The compound is utilized in the production of detergents and surfactants due to its surfactant properties. Its ability to enhance solubility makes it effective in formulations requiring homogeneous mixtures .

Case Study 1: Therapeutic Potential

Research has indicated that benzenesulfonic acid derivatives exhibit significant inhibitory activity against carbonic anhydrases. A study demonstrated that these compounds could effectively reduce enzyme activity in vitro, suggesting potential applications in treating respiratory diseases.

Case Study 2: Industrial Use

In industrial settings, potassium guaiacolsulfonate has been successfully used as a surfactant in detergent formulations. Its effectiveness has been validated through comparative studies showing superior performance over traditional surfactants under specific conditions .

Mécanisme D'action

The mechanism of action of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt involves its interaction with specific molecular targets. For instance, its inhibitory effect on human carbonic anhydrases is due to its ability to bind to the active site of the enzyme, thereby preventing its normal function. This interaction disrupts the enzyme’s activity, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium benzenesulfonate

- Potassium guaiacolsulfonate

- Sulfogaiacol

Comparison

Compared to similar compounds, benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is unique due to its specific hydroxymethoxy functional group. This group enhances its solubility and reactivity, making it more effective in certain biochemical and industrial applications. Additionally, its ability to inhibit human carbonic anhydrases sets it apart from other sulfonic acid derivatives .

Activité Biologique

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt (CAS Number: 1321-14-8) is a compound of significant interest in various fields of chemistry and biology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is a derivative of benzenesulfonic acid characterized by the presence of a hydroxymethoxy group. This modification enhances its solubility and reactivity in aqueous solutions, making it suitable for various applications in biochemical processes and industrial uses.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and physiological processes:

- Enzyme Inhibition : It has been shown to inhibit human carbonic anhydrases, which are crucial for regulating pH and fluid balance in the body. The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting physiological processes such as respiration and renal function.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could protect cells from oxidative stress .

1. Inhibition Studies

Research has demonstrated that this compound effectively inhibits carbonic anhydrases. A study reported that the compound's binding affinity leads to a significant reduction in enzyme activity, which could be beneficial in conditions where modulation of carbonic anhydrase activity is desired, such as respiratory diseases.

2. Therapeutic Applications

The compound is being investigated for potential therapeutic applications:

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sodium Benzenesulfonate | Simple sulfonate | Mild antimicrobial properties |

| Potassium Guaiacolsulfonate | Hydroxy group | Antioxidant and anti-inflammatory effects |

| Benzenesulfonic Acid | Basic sulfonic acid | Used as a reagent in organic synthesis |

This table illustrates that while other sulfonates may have overlapping applications, the specific hydroxymethoxy functional group in this compound enhances its solubility and reactivity, potentially leading to unique biological activities.

Case Study 1: In Vitro Antioxidant Activity

A study evaluated the antioxidant capacity of various compounds including benzenesulfonic acid derivatives using the DPPH free radical scavenging assay. The results indicated that this compound demonstrated significant antioxidant activity compared to standard antioxidants like butylated hydroxytoluene .

Case Study 2: Analgesic Properties

In animal models, the compound was tested for its analgesic effects using the acetic acid-induced writhing method. Results showed a notable reduction in writhing responses at varying doses (200 mg/kg to 600 mg/kg), suggesting potential pain-relieving properties .

Propriétés

Numéro CAS |

1321-14-8 |

|---|---|

Formule moléculaire |

C14H16K2O11S2 |

Poids moléculaire |

502.6 g/mol |

Nom IUPAC |

dipotassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate |

InChI |

InChI=1S/2C7H8O5S.2K.H2O/c2*1-12-7-4-5(13(9,10)11)2-3-6(7)8;;;/h2*2-4,8H,1H3,(H,9,10,11);;;1H2/q;;2*+1;/p-2 |

Clé InChI |

AHTXUEDLGSAAMV-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+] |

SMILES canonique |

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.